4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Catalog No.
S2914762
CAS No.
794578-70-4
M.F
C11H10F2N2OS
M. Wt
256.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol...

CAS Number

794578-70-4

Product Name

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Molecular Formula

C11H10F2N2OS

Molecular Weight

256.27

InChI

InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-2-4-8(5-3-7)16-10(12)13/h2-5,10H,1H3,(H2,14,15)

InChI Key

TXHATARQKDPFJO-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)F

solubility

soluble

CAS Registry Number

-70-4 SCBT Safety Data Sheet

In vivo Studies of Dopamine Neurotransmission

Studies have utilized 4-DFPAT to investigate dopamine neurotransmission in animal models. Dopamine is a signaling molecule in the brain that plays a role in various functions, including movement, motivation, and reward. Researchers administer 4-DFPAT and measure its effects on behavior or dopamine receptor activity in the brain tissue. These studies provide insights into the mechanisms underlying dopamine signaling. Pubmed Central article on 4-DFPAT:

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiazole ring and difluoromethoxy substituent. Its molecular formula is C₁₁H₁₀F₂N₂OS, and it has a molecular weight of 256.27 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biological research, particularly in the study of neurotransmission and receptor activity .

  • There is no publicly available information on the mechanism of action of this compound.
  • No safety information is publicly available for this specific compound.
Typical of amines and thiazoles. Key reactions include:

  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Reduction: The nitro or other functional groups could potentially be reduced to amines or other derivatives.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Research indicates that 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine exhibits notable biological activities, particularly in the modulation of dopamine neurotransmission. Studies have shown that this compound can influence dopamine receptor activity in animal models, providing insights into its potential therapeutic applications in neuropharmacology . Additionally, its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: Starting materials such as thiourea and appropriate carbonyl compounds can be used to synthesize the thiazole core.
  • Substitution Reactions: The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution on a suitable aromatic precursor.
  • Final Coupling: The final product is obtained by coupling the thiazole derivative with the difluoromethoxy-substituted phenyl compound.

Specific methodologies may vary, but these steps outline a general approach to synthesizing this compound .

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine has several potential applications:

  • Pharmaceutical Research: Due to its effects on neurotransmission, it may be explored for treating neurological disorders.
  • Chemical Biology: It serves as a tool compound for studying receptor interactions and signaling pathways.
  • Material Science: Its unique structural properties could be investigated for use in advanced materials or nanotechnology.

Interaction studies involving 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine focus on its binding affinity to various receptors, particularly dopamine receptors. These studies often utilize techniques such as radioligand binding assays and functional assays in cell lines to elucidate the compound's pharmacological profile. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amineThiazole ring with difluoromethoxy groupDifferent substitution pattern on the thiazole
5-MethylthiazoleSimple thiazole structureLacks aromatic substituents
2-Amino-5-methylthiazoleAmino group at position 2No difluoromethoxy group
4-Amino-N-(difluoromethyl)-benzenesulfonamideSulfonamide group instead of thiazoleDifferent functional group affecting activity

The presence of the difluoromethoxy group and the specific thiazole configuration contribute to its unique biological activity and potential applications compared to these similar compounds .

Origins and Early Developments

The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early synthetic methods, such as the Hantzsch thiazole synthesis (1887), enabled the preparation of thiazole derivatives through condensation of α-haloketones with thioamides. This reaction laid the foundation for exploring thiazole's pharmacological potential, particularly in antimicrobial agents. The isolation of thiazole-containing natural products, including the penicillin antibiotics and vitamin B1 (thiamine), further underscored its biological relevance.

By the mid-20th century, structure-activity relationship (SAR) studies revealed that thiazole's C-2 position exhibited nucleophilic reactivity, enabling diverse functionalization. This property facilitated the development of anticonvulsants like 2-(cyclopropylmethylidene)hydrazinyl thiazoles, which demonstrated efficacy in electroshock seizure models. The thiazole ring's ability to engage in π-π stacking and hydrogen bonding interactions with biological targets also made it indispensable in kinase inhibitors and protease modulators.

Modern Applications and Hybrid Architectures

Multi-Step Organic Synthesis Pathways

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine requires sophisticated multi-step organic synthesis approaches that incorporate both thiazole ring formation and difluoromethoxy group installation. Contemporary synthetic methodologies have evolved to provide efficient pathways for accessing this complex heterocyclic compound with high selectivity and yield [1] [2] [3].

Thiazole Ring Formation Strategies

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most versatile and widely employed method for constructing thiazole rings, including those required for the target compound. This methodology involves the condensation of α-haloketones with thioamides or thioureas under mild reaction conditions [1] [2] [4]. For the synthesis of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine, the reaction proceeds through nucleophilic attack of the sulfur atom in thiourea on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide [5].

The mechanism involves formation of an intermediate thioimidate, which subsequently undergoes intramolecular cyclization to generate the thiazole ring system. Research demonstrates that this reaction typically proceeds with yields ranging from 70-95% under optimized conditions, utilizing ethanol or dimethylformamide as solvents at temperatures between room temperature and reflux conditions [1] [3].

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides an alternative route for thiazole formation, particularly suitable for accessing 5-aminothiazoles. This method employs α-aminonitriles and carbon disulfide as starting materials under basic conditions [6] [4]. While less commonly applied to the specific target compound, this methodology offers access to diversely substituted thiazole derivatives with yields typically ranging from 50-80% [2].

Modified Hantzsch Approaches

Recent developments in thiazole synthesis have focused on modifications of the classical Hantzsch approach to improve atom economy and reduce environmental impact. These include the use of α-tosyloxy ketones as alternatives to α-haloketones, which provides improved yields and reduces the formation of halide-containing waste products [7] [5]. The modified approaches maintain the fundamental mechanistic pathway while offering enhanced sustainability profiles.

Continuous Flow Synthesis

Advanced continuous flow methodologies represent a significant advancement in thiazole synthesis, particularly for complex derivatives such as 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine. Sequential Hantzsch thiazole synthesis in continuous flow microreactors enables rapid and efficient access to highly functionalized thiazoles without isolation of intermediates [8] [9] [10]. These automated processes demonstrate reaction times of less than 15 minutes with yields ranging from 75-89% over multiple synthetic steps [8] [10].

The continuous flow approach offers several advantages including precise temperature control, enhanced mixing efficiency, and improved safety profiles when handling reactive intermediates. The methodology has been successfully applied to the synthesis of complex heterocyclic scaffolds, demonstrating its potential for large-scale production of pharmaceutical intermediates [9].

Difluoromethoxy Group Incorporation Techniques

Diethylaminosulfur Trifluoride (DAST) Mediated Fluorination

DAST represents the most widely utilized reagent for introducing difluoromethoxy groups into organic molecules. The reaction mechanism involves nucleophilic fluorination through conversion of alcohols, aldehydes, or carboxylic acids to their corresponding fluorinated derivatives [11] [12] [13]. For the synthesis of difluoromethoxy-substituted phenyl rings, DAST reacts with appropriate phenolic precursors under anhydrous conditions to generate the desired difluoromethoxy functionality [14] [15].

The DAST-mediated approach demonstrates excellent selectivity for primary and secondary alcohols, proceeding with inversion of configuration for secondary substrates. Research indicates yields typically range from 60-90% depending on substrate structure and reaction conditions [11] [13]. The methodology requires careful attention to anhydrous conditions, as the presence of moisture can lead to hydrolysis and reduced yields [12].

Difluorocarbene Addition Methods

Difluorocarbene-based approaches provide an alternative strategy for difluoromethoxy group incorporation. Sodium chlorodifluoroacetate serves as an effective difluorocarbene precursor, reacting with phenolic substrates under basic conditions to generate aryl difluoromethyl ethers [16] [17] [18]. This methodology demonstrates particular utility for the synthesis of difluoromethoxy-substituted aromatics with yields ranging from 60-85% [16] [17].

The reaction proceeds through initial deprotonation of the phenol, followed by nucleophilic attack on the difluorocarbene intermediate. The use of potassium hydroxide or potassium carbonate as base in acetonitrile-water solvent systems provides optimal reaction conditions [17]. This approach offers the advantage of using non-ozone-depleting precursors, representing an environmentally friendlier alternative to Freon-based difluoromethylating agents [17].

Photoredox Difluoromethoxylation

Recent advances in photoredox catalysis have enabled direct C-H difluoromethoxylation of aromatic systems. This methodology employs redox-active difluoromethoxylating reagents in combination with visible light photoredox catalysts to achieve site-selective introduction of difluoromethoxy groups [19] [20]. The approach operates under mild conditions at room temperature using bench-stable reagents [20].

The mechanism involves single electron transfer from excited photoredox catalysts to the difluoromethoxylating reagent, generating a neutral radical intermediate that liberates the OCF₂H radical. Addition of this radical to aromatic substrates provides difluoromethoxylated products through oxidation and deprotonation pathways [20]. This methodology demonstrates excellent functional group tolerance and represents a promising approach for late-stage functionalization of complex molecules [19].

Green Chemistry Approaches in Derivative Synthesis

The development of environmentally sustainable synthetic methodologies has become increasingly important in thiazole chemistry. Green chemistry approaches for thiazole derivative synthesis encompass multiple strategies designed to minimize environmental impact while maintaining high synthetic efficiency [21] [22] [23].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for thiazole formation. This methodology enables rapid heating and significantly reduced reaction times compared to conventional thermal methods [24] [25] [26]. Microwave irradiation facilitates efficient energy transfer, resulting in enhanced reaction rates and improved yields while reducing overall energy consumption [27] [28].

Research demonstrates that microwave-assisted Hantzsch thiazole synthesis can be completed within 5-45 minutes, compared to several hours required for conventional heating methods [25] [26]. The approach has been successfully applied to the synthesis of various thiazole derivatives, including complex fused ring systems, with yields consistently exceeding 80% [24] [29].

Ultrasound-Promoted Synthesis

Ultrasonic irradiation provides another effective green chemistry approach for thiazole synthesis. The acoustic cavitation effects generated by ultrasound enhance mixing efficiency and accelerate reaction rates [30] [31] [32]. This methodology operates under mild temperature conditions (35-60°C) while achieving reaction times of 15-50 minutes [30] [33].

Lipase-catalyzed synthesis under ultrasonic conditions represents a particularly innovative approach, combining biocatalysis with physical activation methods. This methodology demonstrates excellent environmental compatibility while maintaining high synthetic efficiency [30]. The ultrasound-assisted approach has been successfully applied to the synthesis of 2,4-disubstituted thiazole derivatives with yields ranging from 85-95% [31].

Solvent-Free Synthesis

Solvent-free synthetic methodologies eliminate the need for organic solvents, representing a highly sustainable approach to thiazole synthesis. These methods typically employ grinding techniques or mechanochemical activation to facilitate reactions [34] [35] [36]. The approach offers significant advantages including reduced waste generation, simplified work-up procedures, and enhanced atom economy [34].

One-pot multicomponent reactions under solvent-free conditions have been developed for thiazole synthesis, achieving reaction times of 4-8 minutes with yields exceeding 90% [34]. The methodology employs simple grinding of reactants followed by thermal activation, providing an operationally simple and environmentally benign synthetic route [35].

Water-Based Synthesis

The use of water as reaction medium represents an important development in green thiazole synthesis. Water-based methodologies leverage the "on-water" effect to enhance reaction rates while eliminating the need for organic solvents [37]. These approaches demonstrate particular effectiveness for multicomponent domino reactions involving arylglyoxals, cyclic dicarbonyls, and thioamides [37].

Microwave-assisted reactions in aqueous media have been developed for thiazole synthesis, providing clean and efficient access to trisubstituted thiazoles with yields ranging from 80-92% [37]. The methodology offers advantages including non-toxic solvent, easy product isolation, and minimal environmental impact [37].

Purification and Isolation Challenges

The purification and isolation of thiazole derivatives, particularly complex compounds such as 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine, presents several significant challenges that require specialized approaches and careful optimization of separation conditions [38] [39] [40].

Flash Chromatography Optimization

Flash chromatography represents the most commonly employed method for thiazole purification, requiring careful optimization of stationary and mobile phases to achieve adequate separation [41] [42] [43]. Silica gel remains the preferred stationary phase, with particle sizes ranging from 20-63 μm providing optimal balance between resolution and flow characteristics [44] [43].

For thiazole derivatives containing basic functionality, the addition of competing amines such as triethylamine to the mobile phase helps minimize peak broadening and improves recovery yields [43]. The optimization of gradient profiles proves critical for achieving baseline separation of closely related impurities. Linear gradients from 5% to 60% ethyl acetate in hexane provide effective separation for most thiazole derivatives [44] [43].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers superior resolution compared to flash chromatography, particularly for complex thiazole derivatives requiring high purity [40] [45]. Reversed-phase HPLC using C18 stationary phases with acetonitrile-water gradient systems provides effective separation with purities exceeding 95% [45]. The methodology demonstrates particular utility for UV and mass-triggered purification of structurally related thiazole derivatives [45].

The optimization of mobile phase modifiers proves critical for ionizable thiazole compounds. Addition of trifluoroacetic acid (0.1%) helps suppress ionization and improve peak shape for compounds containing amino functionality [46]. Temperature control at 30-40°C enhances separation efficiency while maintaining compound stability [43].

Crystallization and Polymorphism

Crystallization represents a highly effective purification method for thiazole derivatives, offering the potential for achieving purities exceeding 99% with good recovery yields [38] [47] [48]. However, thiazole compounds frequently exhibit polymorphism, requiring careful control of crystallization conditions to obtain the desired crystal form [38] [47].

Anti-solvent crystallization using water as anti-solvent for methanol solutions has been extensively studied for thiazole derivatives. The methodology requires optimization of addition rate, temperature, and initial concentration to control polymorphic outcome [38] [48]. Research demonstrates that crystallization at 333 K favors formation of unsolvated forms, while lower temperatures promote solvate formation [38].

Specialized Purification Techniques

The purification of thiazole derivatives containing fluorinated substituents presents unique challenges due to altered polarity and hydrogen bonding characteristics. These compounds often require modified chromatographic conditions, including adjustment of mobile phase composition and stationary phase selection [40].

Sublimation provides an effective purification method for volatile thiazole derivatives, offering high purity (95-99%) with good recovery yields [49]. However, thermal stability considerations limit its application to compounds stable at elevated temperatures under reduced pressure conditions.

The development of purification-free synthetic methods represents an emerging approach to address isolation challenges. These methodologies employ carefully designed reaction conditions that generate products with sufficient purity for direct use without extensive purification [50]. The approach proves particularly valuable for compounds prone to decomposition during chromatographic purification.

Synthesis MethodYield RangeReaction TimeKey Advantages
Hantzsch Synthesis70-95%2-8 hoursHigh yields, versatile substrates
Continuous Flow75-89%10-15 minutesRapid synthesis, automated
Microwave-Assisted80-92%5-45 minutesEnergy efficient, reduced times
Ultrasound-Promoted85-95%15-50 minutesMild conditions, enhanced mixing
Solvent-Free88-92%4-8 minutesNo waste solvents, atom economical
Purification MethodPurity AchievedRecovery YieldScalability
Flash Chromatography85-98%70-95%Lab to pilot scale
Preparative HPLC95-99%+80-98%Analytical to semi-prep
Crystallization90-99%60-90%Highly scalable
Sublimation95-99%70-95%Small scale

XLogP3

3.6

Dates

Last modified: 08-17-2023

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